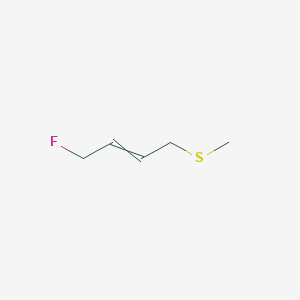![molecular formula C11H15Cl2N5O2 B14367436 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione CAS No. 94520-76-0](/img/structure/B14367436.png)
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is a synthetic compound known for its cytotoxic properties It belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.
Applications De Recherche Scientifique
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This leads to the formation of interstrand cross-links (ICLs), which prevent DNA replication and transcription, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the purine scaffold. This combination allows it to effectively target and alkylate DNA, making it a potent chemotherapeutic agent.
Propriétés
Numéro CAS |
94520-76-0 |
|---|---|
Formule moléculaire |
C11H15Cl2N5O2 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
8-[bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15Cl2N5O2/c1-16-7-8(17(2)11(20)15-9(7)19)14-10(16)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,15,19,20) |
Clé InChI |
CZMLGOIMTQWBTA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


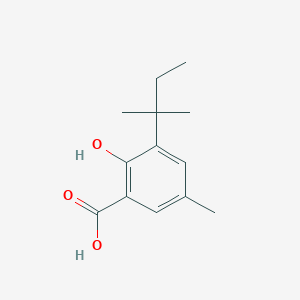
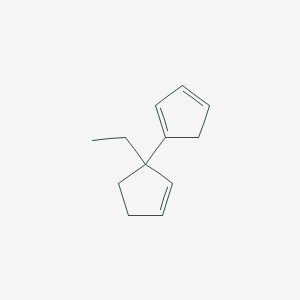
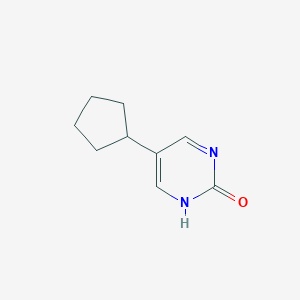
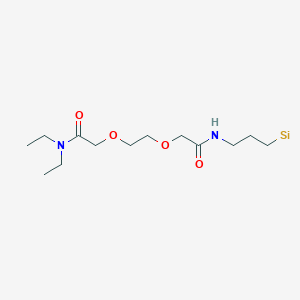
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
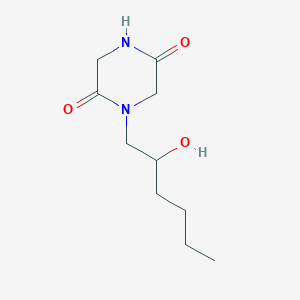
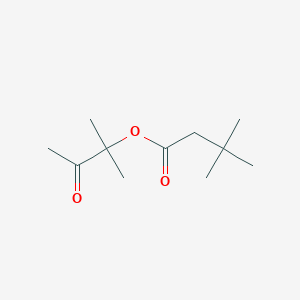

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
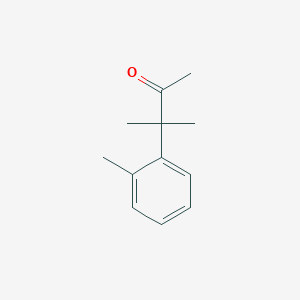
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
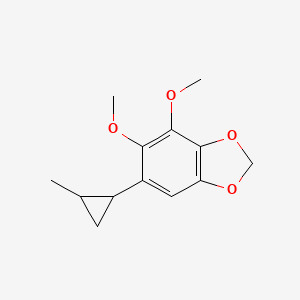
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
